
5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine” is an organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine” typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzyl and pyrimidine precursors.
Coupling Reaction: The benzyl precursor is coupled with the pyrimidine ring through a series of nucleophilic substitution reactions.
Reaction Conditions: Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
“5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine” can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine” involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine: can be compared with other pyrimidine derivatives such as:
Uniqueness
The unique structural features of “this compound” include the heptyloxy and methoxy substituents on the benzyl ring, which may confer specific biological activities or chemical reactivity.
属性
CAS 编号 |
656809-95-9 |
|---|---|
分子式 |
C19H28N4O2 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
5-[(3-heptoxy-4-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H28N4O2/c1-3-4-5-6-7-10-25-17-12-14(8-9-16(17)24-2)11-15-13-22-19(21)23-18(15)20/h8-9,12-13H,3-7,10-11H2,1-2H3,(H4,20,21,22,23) |
InChI 键 |
XVRRLCDIHFGWQI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)



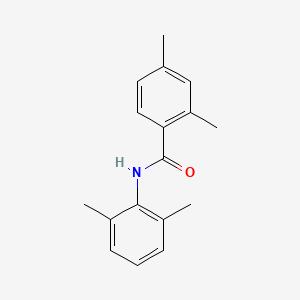
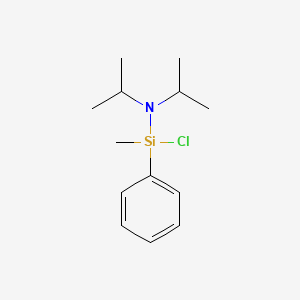
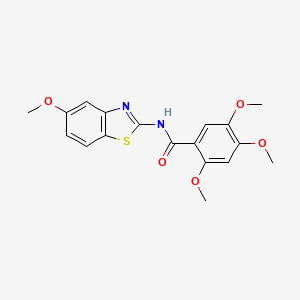
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
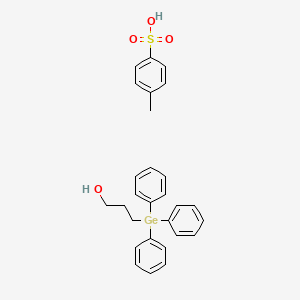
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
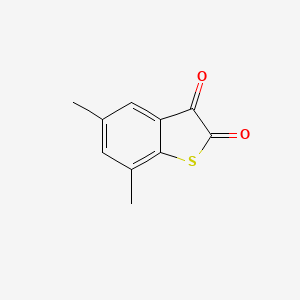
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
